molecular formula C13H8BrFN2 B13662575 6-Bromo-2-(2-fluorophenyl)imidazo[1,2-a]pyridine

6-Bromo-2-(2-fluorophenyl)imidazo[1,2-a]pyridine

Cat. No.: B13662575
M. Wt: 291.12 g/mol
InChI Key: WIERVJWCSZUKSW-UHFFFAOYSA-N
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Description

6-Bromo-2-(2-fluorophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family These compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(2-fluorophenyl)imidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with α-bromoketones. One efficient method is the solvent- and catalyst-free synthesis under microwave irradiation, which provides high yields and is environmentally benign . The reaction conditions involve heating the reactants in a microwave reactor, which accelerates the reaction and reduces the need for solvents and catalysts.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale condensation reactions using 2-aminopyridine and α-bromoketones. The use of microwave irradiation can be scaled up for industrial applications, providing a cost-effective and environmentally friendly approach.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(2-fluorophenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of diverse derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.

    Cyclization Reactions: The imidazo[1,2-a]pyridine core can participate in cyclization reactions, forming more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions vary depending on the desired transformation but often involve heating and the use of solvents such as ethanol or water.

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can have enhanced biological activities and applications in medicinal chemistry.

Mechanism of Action

The mechanism of action of 6-Bromo-2-(2-fluorophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity. The compound can modulate various biological pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenylimidazo[1,2-a]pyridine
  • 6-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide
  • Ethyl-6-bromo-2((phenylthio)methyl)imidazo[1,2-a]pyridine

Uniqueness

Its unique structure allows for diverse chemical modifications and the development of novel derivatives with enhanced biological activities .

Properties

Molecular Formula

C13H8BrFN2

Molecular Weight

291.12 g/mol

IUPAC Name

6-bromo-2-(2-fluorophenyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C13H8BrFN2/c14-9-5-6-13-16-12(8-17(13)7-9)10-3-1-2-4-11(10)15/h1-8H

InChI Key

WIERVJWCSZUKSW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CN3C=C(C=CC3=N2)Br)F

Origin of Product

United States

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